N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-16-7-2-3-8-17(16)15-23-21(26)20(25)22-12-11-18-9-4-5-13-24(18)30(27,28)19-10-6-14-29-19/h2-3,6-8,10,14,18H,4-5,9,11-13,15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZBMGYRPMCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with piperidine to form the thiophene-2-sulfonyl piperidine intermediate. This intermediate is further reacted with 2-(2-methylphenyl)ethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Recent studies have indicated that compounds similar to N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide exhibit significant antipsychotic properties. Research focusing on serotonin 2C receptor agonists has shown that modifications to the piperidine structure can enhance selectivity and efficacy in treating psychiatric disorders. For instance, compounds designed with thiophene moieties have demonstrated improved binding affinity and functional selectivity at serotonin receptors, which are crucial for developing new antipsychotic medications .
2. Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. The thiophene sulfonyl group is believed to play a role in modulating neuroinflammatory pathways, suggesting that derivatives of this compound could be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease .
3. Pain Management
Research has also explored the analgesic properties of related compounds. The piperidine ring's structural characteristics may contribute to pain modulation mechanisms, offering a pathway for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .
Pharmacological Insights
1. Selectivity for Serotonin Receptors
The compound's design allows for selective interaction with serotonin receptors, particularly the 5-HT_2C subtype. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. Studies have shown that compounds with similar structures can achieve high selectivity ratios over other serotonin receptor subtypes, making them promising candidates for further development .
2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how different substituents on the thiophene and piperidine rings affect biological activity. These studies reveal that small changes can lead to significant alterations in receptor affinity and functional activity, guiding the design of more effective therapeutic agents .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .
2. Coatings and Polymers
Research into the use of thiophene-based compounds in coatings has indicated potential benefits in terms of durability and chemical resistance. The sulfonyl group enhances adhesion properties, making these compounds suitable for protective coatings in various industrial applications .
Data Summary Table
Mechanism of Action
The mechanism of action of N’-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the thiophene and piperidine rings suggests potential interactions with biological receptors or enzymes, which could lead to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine-Based Analogues
(a) 4-Anilidopiperidine Analogues ()
- Structure : Feature a piperidin-4-yl core with N-phenylpropionamide substituents.
- Key Differences: Substitution position: The target compound uses a piperidin-2-yl group, while these analogues use piperidin-4-yl, which alters spatial orientation and receptor binding .
- Synthetic Routes : Both employ reductive amination (sodium triacetoxyborohydride) but diverge in sulfonylation vs. propionylation steps .
(b) Enkephalin Analogues ()
- Structure : N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives.
- Key Differences :
Sulfonyl-Containing Compounds
(a) W-18 and W-15 ()
- Structure : 2-Phenylethylpiperidinylidene sulfonamides.
- Key Differences: Core scaffold: W-18/W-15 use a piperidinylidene (unsaturated) ring, whereas the target has a fully saturated piperidine. Substituents: The target’s thiophene sulfonyl group contrasts with W-18’s nitro-phenyl and W-15’s chlorophenyl, which are associated with high-affinity but non-selective receptor binding (e.g., σ-receptors) .
(b) Thienylmethylthio Derivatives ()
- Structure: Include thiophene-based sulfonamides (e.g., N-[2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide).
- Key Differences :
- Linkage : These derivatives use a thiomethyl (-S-CH2-) bridge instead of a sulfonyl (-SO2-) group, reducing electron-withdrawing effects.
- Therapeutic Indications : Designed for cancer or viral infections, implying divergent biological targets compared to the opioid-like activity of piperidinyl ethanediamides .
Structural and Functional Comparison Table
| Compound Class | Core Scaffold | Key Substituents | Biological Target/Activity | Synthetic Method Highlights |
|---|---|---|---|---|
| Target Compound | Piperidin-2-yl | Thiophene-2-sulfonyl, 2-methylbenzyl | Putative opioid receptor modulation | Reductive amination, sulfonylation |
| 4-Anilidopiperidines | Piperidin-4-yl | N-Phenylpropionamide | μ-Opioid receptor agonists | Propionylation, Boc deprotection |
| W-18/W-15 | Piperidinylidene | Nitrophenyl/chlorophenyl sulfonamide | σ-Receptors, non-opioid | Sulfonamide coupling |
| Thienylmethylthio Derivatives | Benzamide | Thiophene-methylthio | Anticancer, antiviral | Thiomethylation |
| Ethanediamide Analogues | Indoline-piperidine | Trifluoromethylphenyl | Unspecified (structural study) | Oxalamide coupling |
Key Research Findings
- Piperidine Substitution Position : 2-Piperidinyl derivatives (target compound) exhibit distinct receptor engagement compared to 4-piperidinyl analogues, likely due to altered spatial orientation of substituents .
- Sulfonyl vs. Thioether Groups : The thiophene-2-sulfonyl group in the target may enhance metabolic stability compared to thiomethyl derivatives, as sulfonamides resist oxidative degradation .
Biological Activity
N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂S |
| Molecular Weight | 344.46 g/mol |
| Solubility | Soluble in DMSO |
Research indicates that this compound may act as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor. Agonists at this receptor are known to influence various physiological processes, including mood regulation and appetite control.
Key Findings
- 5-HT_2C Receptor Agonism : The compound has shown promising results in binding affinity studies, indicating a potential role in modulating serotonergic pathways .
- Gq Signaling Preference : It exhibits a preference for Gq signaling over β-arrestin recruitment, which could lead to fewer side effects compared to other agonists .
Antiviral Activity
The compound has been investigated for its antiviral properties against flavivirus infections. Thiophene derivatives have historically been explored for their efficacy against various viral pathogens.
Case Studies
- Flavivirus Inhibition : In vitro studies have demonstrated that thiophene derivatives can inhibit the replication of flavivirus, suggesting that this compound may share similar properties .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound shows antiviral activity, it maintains a favorable safety profile with low cytotoxic effects on human cell lines .
Pharmacological Profiles
The pharmacological profile of this compound includes:
| Activity Type | Observations |
|---|---|
| Antidepressant | Potential 5-HT_2C agonist |
| Antiviral | Effective against flavivirus |
| Safety Profile | Low cytotoxicity |
Synthesis and Derivatives
The synthesis of this compound involves several steps, starting from commercially available thiophene derivatives and piperidine. The reaction conditions are optimized to yield high purity and yield.
Comparative Studies
Comparative studies with other known compounds indicate that this compound exhibits superior selectivity for the 5-HT_2C receptor compared to traditional antidepressants, which often target multiple serotonin receptors .
Q & A
Q. What are the optimal synthetic routes for preparing N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperidine sulfonylation : React piperidin-2-yl derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
Ethylenediamine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine intermediate with N-[(2-methylphenyl)methyl]ethanediamide.
Deprotection/purification : Remove protecting groups (e.g., Boc via TFA) and purify via column chromatography (silica gel, CH2Cl2/MeOH gradient) .
Critical Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and optimize stoichiometry to avoid side products like over-sulfonylation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR :
- IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- HRMS : Exact mass calculated for C23H28N3O3S2: [M+H]+ = 482.1532 .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the thiophene-sulfonyl group in this compound?
Methodological Answer:
- Steric hindrance : The bulky thiophene-sulfonyl group reduces nucleophilic substitution at the piperidine nitrogen. Use bulky bases (e.g., DIPEA) to mitigate side reactions .
- Electronic effects : The electron-withdrawing sulfonyl group activates the piperidine ring for electrophilic substitutions (e.g., nitration at C-3 position under HNO3/H2SO4) .
Case Study : Oxidation of the thiophene ring to sulfone (using mCPBA) increases electrophilicity, altering binding affinity in receptor assays .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
Methodological Answer:
- Assay standardization :
- Use positive controls (e.g., reference inhibitors) to validate enzyme inhibition protocols .
- Test solubility in DMSO/PBS to rule out aggregation artifacts (aim for ≤1% DMSO in final assays) .
- Data normalization : Apply Hill equation analysis to dose-response curves to distinguish true inhibition from nonspecific binding .
Example : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from varying ATP concentrations in kinase assays; fix ATP at Km levels for consistency .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
Methodological Answer:
- Docking studies : Use AutoDock Vina with AMBER force fields to model binding to ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., backbone NH of Glu91 in PKA) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonyl-piperidine interactions with hydrophobic pockets .
Validation : Compare predicted binding energies (ΔG ~-8 kcal/mol) with experimental SPR data (KD ~1 µM) .
Q. What synthetic challenges arise from the ethanediamide linker, and how are they addressed?
Methodological Answer:
- Amide bond instability : Avoid prolonged exposure to acidic/basic conditions (e.g., >2M HCl or NaOH) to prevent hydrolysis. Use mild coupling agents (e.g., HATU) in DMF .
- Racemization risk : Conduct reactions at 0–4°C and monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles (DMSO vs. aqueous buffers)?
Methodological Answer:
- Solubility testing : Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO. Adjust pH or add co-solvents (e.g., 5% Cremophor EL) for in vivo studies .
- Aggregation screening : Perform dynamic light scattering (DLS) to detect nanoaggregates at >50 µM concentrations, which may falsely reduce apparent activity .
Q. Why do SAR studies show conflicting trends for substitutions on the 2-methylphenyl group?
Methodological Answer:
- Steric vs. electronic trade-offs :
- Electron-donating groups (e.g., -OCH3) enhance π-stacking but reduce metabolic stability .
- Bulky substituents (e.g., -CF3) improve target selectivity but lower solubility .
Validation : Synthesize analogs with systematic substitutions (e.g., -H, -F, -CH3) and compare logP (HPLC) and CYP3A4 inhibition (microsomal assays) .
Methodological Optimization
Q. What purification techniques improve yield for this hydrophobic compound?
Methodological Answer:
Q. How to design stability studies under physiological conditions?
Methodological Answer:
- Forced degradation : Incubate in simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C for 24h. Monitor degradation via LC-MS .
- Oxidative stability : Treat with 0.3% H2O2 and analyze sulfoxide/sulfone byproducts using HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
